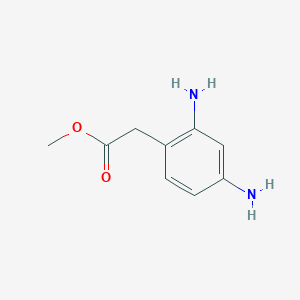

Methyl (2,4-diaminophenyl)acetate

Description

Significance of Diaminophenylacetic Acid Derivatives in Organic and Medicinal Chemistry

The importance of diaminophenylacetic acid derivatives, including Methyl (2,4-diaminophenyl)acetate, is underscored by the biological activities observed in related compounds. The phenylacetic acid framework is a privileged structure in medicinal chemistry, and the introduction of amino groups can significantly modulate the pharmacological properties of these molecules.

Derivatives of 4-aminophenylacetic acid have been explored for their potential as antimicrobial agents. nih.gov The amino group provides a handle for the introduction of various substituents, leading to the generation of libraries of compounds for biological screening. For instance, the condensation of 4-aminophenylacetic acid with other cyclic structures has yielded compounds with promising activity against both bacteria and fungi. nih.gov

Furthermore, diaminophenylacetic acid derivatives serve as crucial intermediates in the synthesis of polyheterocyclic cage compounds. acs.org These complex, three-dimensional structures are of interest for their potential as high-energy materials. The strategic placement of amino groups on the phenylacetic acid backbone allows for the construction of these intricate molecular frameworks through a series of controlled chemical reactions. acs.org

The general class of phenylacetic acids also includes compounds with anti-inflammatory properties. Some derivatives are approved nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The core structure's ability to interact with biological targets, combined with the modulatory effects of the amino substituents, makes diaminophenylacetic acid derivatives an attractive area of research for the discovery of new therapeutic agents.

Historical Context and Evolution of Research on Phenylacetate (B1230308) Scaffolds

The study of phenylacetate scaffolds has a rich history, evolving from simple synthetic transformations to the development of sophisticated methodologies for creating complex, functionalized molecules. A common historical method for the synthesis of aminophenyl acetates involves a two-step process starting from the corresponding nitrophenyl precursor. The nitrophenyl acetate (B1210297) is first synthesized and then reduced to the aminophenyl acetate. A well-established method for this reduction is catalytic hydrogenation. prepchem.com

A general and industrially scalable process for preparing aminophenyl acetates involves the hydrogenation of a nitrophenyl acetate in the presence of a catalyst, such as palladium on carbon, at controlled temperatures and pressures. prepchem.com This approach has been widely used to produce a variety of substituted aminophenyl acetates.

Another synthetic route to phenylacetic acid derivatives starts from phenylacetonitrile. This method involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification to yield the desired phenylacetate. chemicalbook.com These fundamental reactions have been refined over time, allowing for the efficient production of a wide array of phenylacetate building blocks for further chemical exploration.

Current Research Landscape and Future Perspectives for Methyl (2,4-diaminophenyl)acetate

While specific research focused solely on Methyl (2,4-diaminophenyl)acetate is not extensively documented in publicly available literature, the current research landscape for its isomers and parent compounds suggests a promising future. The synthesis of 2-(3,4-diaminophenyl)acetic acid, a close analog, has been described, involving the nitration of a protected 4-aminophenylacetonitrile followed by hydrolysis and reduction. prepchem.com This methodology provides a viable pathway for the synthesis of Methyl (2,4-diaminophenyl)acetate.

The ongoing interest in substituted phenylacetic acid derivatives for drug discovery and materials science indicates a clear potential for Methyl (2,4-diaminophenyl)acetate as a key intermediate. Its bifunctional nature, with two nucleophilic amino groups and an electrophilic ester, allows for a diverse range of chemical transformations. This could include its use in the synthesis of novel polymers, dyes, or as a scaffold for combinatorial libraries in the search for new bioactive compounds.

The table below presents a comparison of the known properties of isomers of Methyl (2,4-diaminophenyl)acetate, providing an insight into the expected physical and chemical characteristics of the title compound.

| Property | Methyl 2-(2-aminophenyl)acetate | Methyl 2-(4-aminophenyl)acetate |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol |

| Appearance | - | Yellow to Brown Liquid |

| Boiling Point | 338.1 °C at 760 mmHg | 96-100 °C at 0.07 mmHg |

| Density | 1.21 g/cm³ | 1.143 g/cm³ |

As synthetic methodologies become more advanced and the demand for novel chemical entities continues to grow, it is anticipated that the research landscape for compounds like Methyl (2,4-diaminophenyl)acetate will expand significantly. Its potential as a versatile building block makes it a compound of interest for future investigations in both academic and industrial research settings.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-diaminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFWHNUTXPYEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,4 Diaminophenyl Acetate

Strategies for Introducing Multiple Amino Groups on the Phenyl Ring

The introduction of two amino groups onto the phenyl ring of a phenylacetate (B1230308) precursor is a critical step in the synthesis of methyl (2,4-diaminophenyl)acetate. The most prevalent and effective strategies involve the reduction of corresponding nitro-substituted compounds.

Reduction of Nitro-Substituted Phenylacetate Precursors

The reduction of nitro groups is a powerful and widely utilized method for introducing amino functionalities into molecules. sci-hub.st In the context of synthesizing methyl (2,4-diaminophenyl)acetate, this typically involves a precursor such as methyl (2,4-dinitrophenyl)acetate. The hydrogenation of aromatic nitro compounds is often the method of choice for producing the corresponding aniline (B41778) derivatives on an industrial scale. sci-hub.st

A variety of reducing agents and catalytic systems can be employed for this transformation, with the choice often depending on factors like substrate tolerance, desired chemoselectivity, and reaction conditions. sci-hub.st Common methods include catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst, or transfer hydrogenation. sci-hub.st

Catalytic Hydrogenation: This method involves the use of catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The selection of the catalyst and reaction conditions can be crucial to ensure the complete reduction of both nitro groups without affecting the ester functionality.

| Catalyst | Reducing Agent | Solvent | Conditions | Yield |

| Pd/C | H₂ | Methanol (B129727)/Ethanol | Room Temperature, 1-4 atm H₂ | High |

| PtO₂ (Adams' catalyst) | H₂ | Ethyl Acetate (B1210297) | Room Temperature, 1-4 atm H₂ | High |

| Raney Nickel | H₂ | Ethanol | Elevated Temperature and Pressure | Good to High |

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule is used in the presence of a catalyst. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCO₂NH₄), and cyclohexene. This method can sometimes offer better selectivity and milder reaction conditions.

| Catalyst | Hydrogen Donor | Solvent | Conditions |

| Pd/C | Hydrazine hydrate | Ethanol | Reflux |

| Pd/C | Ammonium formate | Methanol | Room Temperature to Reflux |

The reduction of dinitro compounds to diamines is a well-established transformation, and high yields are generally achievable with appropriate catalyst selection and optimization of reaction conditions. nih.gov

Direct Amination Reactions

Direct amination of an aromatic C-H bond to introduce an amino group is a more advanced and less common strategy for this particular substitution pattern. While direct amination methods exist, they often require specific directing groups and specialized catalysts. thieme-connect.com The direct introduction of two amino groups at the 2 and 4 positions of a phenylacetate would be a challenging transformation.

A more plausible, though still complex, approach would be a nucleophilic aromatic substitution (SNAr) on a di-halogenated phenylacetate precursor. However, this would require strongly activated substrates and potent aminating agents, and the selective disubstitution at the desired positions could be difficult to control.

Given the efficiency and high yields of the nitro-reduction route, it remains the most practical and widely applied strategy for the synthesis of aromatic diamines like the one found in methyl (2,4-diaminophenyl)acetate. sci-hub.stnih.gov

Esterification Approaches for Methyl (2,4-diaminophenyl)acetate

The formation of the methyl ester can be approached in two primary ways: direct esterification of the corresponding carboxylic acid or transesterification from another ester.

Direct Esterification of 2,4-Diaminophenylacetic Acid

The direct esterification of 2,4-diaminophenylacetic acid with methanol is a straightforward method. This acid-catalyzed reaction, often referred to as Fischer esterification, typically involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Steglich Esterification: A particularly effective method for esterification under mild conditions is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds at room temperature and is known for its high yields and tolerance of various functional groups, making it suitable for a substrate with sensitive amino groups. organic-chemistry.orgnih.gov The key advantage of the Steglich method is the suppression of side product formation. organic-chemistry.org

| Reagents | Solvent | Temperature | Key Features |

| DCC, DMAP, Methanol | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temperature | High yields, mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Transesterification Routes

Transesterification is another viable route, where an existing ester of 2,4-diaminophenylacetic acid (e.g., an ethyl or benzyl (B1604629) ester) is converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. This method can be advantageous if a different ester of the parent acid is more readily available. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of methanol.

Advanced Synthetic Pathways for Derivatives of Methyl (2,4-diaminophenyl)acetate

The core structure of methyl (2,4-diaminophenyl)acetate serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry. Advanced synthetic pathways often focus on the modification of the amino groups or the aromatic ring.

The amino groups can be readily derivatized through reactions such as acylation, alkylation, or sulfonylation to introduce a variety of functional groups. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Furthermore, the diamine structure is a key precursor for the synthesis of heterocyclic compounds. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with phosgene (B1210022) or its equivalents can be used to construct benzimidazolone systems. These transformations open up pathways to complex molecules with diverse chemical properties.

The development of novel synthetic routes may also involve the use of modern cross-coupling reactions to introduce substituents onto the aromatic ring, although this would typically be performed at an earlier stage of the synthesis, prior to the introduction of the amino groups.

Nucleophilic Aromatic Substitution in Precursor Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for preparing precursors to methyl (2,4-diaminophenyl)acetate. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

In a typical pathway, a precursor like 2,4-dinitrochlorobenzene can be utilized. scribd.com The nitro groups, being strongly electron-withdrawing, facilitate the attack of a nucleophile. libretexts.org For instance, the reaction of 2,4-dinitrochlorobenzene with a suitable nucleophile can lead to the substitution of the chlorine atom. scribd.comyoutube.com The resulting dinitro-substituted aromatic compound can then be reduced to the corresponding diamino derivative.

The general mechanism for SNAr involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group. masterorganicchemistry.com

The rate of this reaction is influenced by the nature of the leaving group and the stability of the Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org

A key consideration in the synthesis of precursors for compounds like methyl (2,4-diaminophenyl)acetate is the regioselectivity of the nucleophilic aromatic substitution, especially when multiple leaving groups are present on the aromatic ring. For example, in 2,4-dichloroquinazoline, the chlorine atom at the 4-position is preferentially substituted by amine nucleophiles. nih.gov This regioselectivity can be explained by the electronic properties of the molecule, where the carbon at the 4-position is more susceptible to nucleophilic attack. nih.gov

Multi-Component Reactions Incorporating the (2,4-diaminophenyl)acetate Moiety

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules by combining three or more reactants in a single step. nih.govnih.gov These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

While direct multi-component syntheses of methyl (2,4-diaminophenyl)acetate are not extensively documented, the (2,4-diaminophenyl)acetate moiety can be incorporated into larger molecular scaffolds through such reactions. For instance, derivatives of aminophenylacetic acid have been used as building blocks in the synthesis of novel heterocyclic compounds with potential biological activities. srce.hr

A common example of a multi-component reaction is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. nih.gov By analogy, a diamino-substituted phenylacetate derivative could potentially participate in similar MCRs to construct more complex molecular architectures.

The general strategy for incorporating a specific moiety like (2,4-diaminophenyl)acetate into an MCR would involve its use as one of the key starting materials. The reaction would be designed so that the amino and/or the acetate functionalities of the molecule react with other components to form the desired product. The success of such a reaction depends on the careful selection of reactants, catalysts, and reaction conditions to ensure the desired reaction pathway is favored. nih.govnih.gov

Catalytic Systems in the Synthesis of Methyl (2,4-diaminophenyl)acetate and Its Analogs

Catalysis plays a pivotal role in the synthesis of methyl (2,4-diaminophenyl)acetate and its analogs, offering pathways to increased reaction rates, higher yields, and improved selectivity. Both homogeneous and heterogeneous catalytic systems are employed to facilitate key transformations. mdpi.com

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, is frequently used in organic synthesis. nih.gov For instance, the reduction of a dinitrophenyl precursor to a diaminophenyl compound can be achieved through catalytic hydrogenation using a homogeneous catalyst. google.com These catalysts, often metal complexes, can be finely tuned at the molecular level to achieve high selectivity. nih.gov

Heterogeneous catalysis , involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. mdpi.commdpi.com For example, the hydrogenation of nitrophenyl acetates to aminophenyl acetates can be carried out using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas. google.com This method is often preferred in industrial processes due to its efficiency and the ease of removing the catalyst by filtration. google.com

The choice between homogeneous and heterogeneous catalysis depends on the specific reaction, desired outcome, and practical considerations. While homogeneous catalysts may offer higher activity and selectivity, heterogeneous catalysts are often more robust and easier to handle on a large scale. mdpi.comnih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Transition Metal Complexes (e.g., Rhodium, Ruthenium) | Hydrogenation, Carbonylation | High activity and selectivity, mild reaction conditions. | Difficult to separate from the product, potential for metal contamination. |

| Heterogeneous | Palladium on Carbon (Pd/C), Raney Nickel | Hydrogenation | Easy to separate and recycle, thermally stable. | Lower activity and selectivity compared to homogeneous catalysts, potential for mass transfer limitations. |

| Heterogeneous | Acidic Cation-Exchange Resins | Esterification | Avoids the use of corrosive liquid acids, can be regenerated. iscre.org | Swelling and stability issues depending on the solvent. iscre.org |

The enantioselective synthesis of chiral molecules is a critical area of modern organic chemistry, particularly for the production of pharmaceuticals and other biologically active compounds. While methyl (2,4-diaminophenyl)acetate itself is achiral, the synthesis of chiral analogs or derivatives where a stereocenter is present requires enantioselective methods.

Chiral oxazolidines, for instance, are valuable intermediates in the asymmetric synthesis of various compounds. researchgate.net The synthesis of chiral N-acryloyl-4-phenyloxazolidines can be achieved with high diastereoselectivity, and these can serve as precursors for more complex chiral molecules. researchgate.net

Enantioselective synthesis often relies on the use of chiral catalysts, which can be either homogeneous or heterogeneous. mpg.de Chiral transition metal complexes are widely used as homogeneous catalysts to effect asymmetric transformations with high enantiomeric excess. mpg.de The development of heterogeneous enantioselective catalysts is an active area of research, aiming to combine the advantages of easy separation with high stereocontrol. mpg.de

For the synthesis of chiral analogs of methyl (2,4-diaminophenyl)acetate, an enantioselective catalytic approach could involve, for example, the asymmetric hydrogenation of a prochiral precursor or a kinetic resolution of a racemic mixture. The choice of catalyst and reaction conditions would be crucial to achieving the desired stereochemical outcome.

Advanced Characterization and Structural Elucidation of Methyl 2,4 Diaminophenyl Acetate

Spectroscopic Profiling Techniques

Spectroscopy is the primary tool for elucidating the structure of organic molecules. By probing how a molecule interacts with electromagnetic radiation, different spectroscopic methods can reveal its functional groups, connectivity, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

For Methyl (2,4-diaminophenyl)acetate, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The two primary amine groups (-NH₂) are strong electron-donating groups, which will significantly shield the aromatic protons, causing their signals to appear at a higher field (lower ppm) than those of unsubstituted benzene (B151609) (7.34 ppm). libretexts.org The methyl ester group is electron-withdrawing and will deshield nearby protons.

The predicted ¹H NMR and ¹³C NMR chemical shifts are detailed in the tables below. The splitting patterns (singlet, doublet, etc.) are predicted based on the n+1 rule, where n is the number of adjacent, non-equivalent protons.

Predicted ¹H NMR Data for Methyl (2,4-diaminophenyl)acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic H (H-6) | ~6.8-7.0 | Doublet (d) | 1H | Ortho-coupled to H-5. |

| Aromatic H (H-5) | ~6.2-6.4 | Doublet of doublets (dd) | 1H | Ortho-coupled to H-6, meta-coupled to H-3. |

| Aromatic H (H-3) | ~6.1-6.3 | Doublet (d) | 1H | Meta-coupled to H-5. |

| Methylene (-CH₂-) | ~3.5-3.7 | Singlet (s) | 2H | Adjacent to the ester and aromatic ring. Similar to methyl phenylacetate (B1230308) (~3.6 ppm). chemicalbook.comchegg.com |

| Methyl (-OCH₃) | ~3.6-3.8 | Singlet (s) | 3H | Characteristic region for methyl esters. |

Predicted ¹³C NMR Data for Methyl (2,4-diaminophenyl)acetate

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | ~172-174 | Typical range for an ester carbonyl. |

| Aromatic C-4 (C-NH₂) | ~148-150 | Strongly shielded by the attached amino group. |

| Aromatic C-2 (C-NH₂) | ~146-148 | Strongly shielded by the attached amino group. |

| Aromatic C-6 | ~120-122 | Influenced by ortho- and para-directing amino groups. |

| Aromatic C-1 | ~118-120 | Site of ester side-chain attachment, influenced by adjacent amino groups. |

| Aromatic C-5 | ~106-108 | Shielded by two ortho/para amino groups. |

| Aromatic C-3 | ~102-104 | Shielded by two ortho/para amino groups. |

| Methyl (-OCH₃) | ~51-53 | Typical range for a methyl ester carbon. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. docbrown.info

For Methyl (2,4-diaminophenyl)acetate, the IR spectrum would be dominated by characteristic absorptions. The two primary amine groups will give rise to a pair of sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A very strong and sharp absorption between 1735-1750 cm⁻¹ is expected for the C=O stretch of the ester group. masterorganicchemistry.com Other key vibrations include C-O stretches from the ester and C-N stretches from the amines, as well as aromatic C-H and C=C vibrations. chemicalbook.com

Predicted IR Absorption Bands for Methyl (2,4-diaminophenyl)acetate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Type of Vibration |

|---|---|---|---|

| Amine N-H | 3300 - 3500 | Medium, Sharp (doublet) | Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretch |

| Aliphatic C-H | 2850 - 2960 | Medium to Weak | Stretch |

| Ester C=O | 1735 - 1750 | Strong, Sharp | Stretch |

| Aromatic C=C | 1500 - 1620 | Medium to Strong (multiple bands) | Stretch |

| Amine N-H | 1580 - 1650 | Medium | Bend (Scissoring) |

| Ester C-O | 1150 - 1250 | Strong | Stretch |

| Aromatic C-N | 1250 - 1350 | Medium to Strong | Stretch |

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric aromatic ring breathing modes and C=C stretches, which may be weak in the IR spectrum.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable clues about the molecule's structure.

For Methyl (2,4-diaminophenyl)acetate (molecular formula C₉H₁₂N₂O₂), the molecular weight is 180.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 180. As the molecule contains two nitrogen atoms, this peak adheres to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).

The fragmentation would likely proceed through several established pathways for esters and aromatic amines. libretexts.org

Predicted Mass Spectrometry Fragmentation for Methyl (2,4-diaminophenyl)acetate

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |

| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical, a common fragmentation for methyl esters. miamioh.edu |

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation. The benzene ring is a chromophore, but its absorption is significantly affected by substituents.

The two amino groups on the phenyl ring of Methyl (2,4-diaminophenyl)acetate act as powerful auxochromes, which are groups that intensify and shift the absorption of a chromophore to longer wavelengths (a bathochromic shift). Phenylenediamine isomers are known to absorb strongly in the UV region. For example, 1,3-phenylenediamine shows absorption maxima around 240 nm and 294 nm. researchgate.netnist.gov A similar profile is expected for the title compound, with π → π* transitions of the highly activated aromatic system being responsible for the absorption bands.

Predicted UV-Vis Absorption Data for Methyl (2,4-diaminophenyl)acetate (in Methanol)

| Predicted λmax (nm) | Electronic Transition |

|---|---|

| ~240-250 | π → π* |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

While no public crystal structure for Methyl (2,4-diaminophenyl)acetate is available, a successful analysis would provide unambiguous confirmation of its constitution and substitution pattern. Furthermore, it would reveal details about its intermolecular interactions. The two amine groups and the ester carbonyl group are capable of acting as hydrogen bond donors and acceptors, respectively. Therefore, a crystal structure would likely show a network of intermolecular hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for this purpose.

Methyl (2,4-diaminophenyl)acetate is a relatively polar compound due to the presence of two primary amine groups and the ester functionality. nih.gov This polarity dictates its behavior in chromatographic systems.

Reversed-Phase HPLC: This is the most likely HPLC mode for analysis. A C18 (nonpolar) stationary phase would be used with a polar mobile phase, such as a mixture of water/acetonitrile or water/methanol (B129727), often with an additive like formic acid or trifluoroacetic acid to ensure the amine groups are protonated and produce sharp peaks. The compound would elute at a retention time determined by its polarity; more polar compounds elute earlier.

Thin-Layer Chromatography (TLC): For TLC, a silica (B1680970) gel plate (polar stationary phase) would be suitable. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, would be used. The polar nature of the compound would cause it to have a strong affinity for the silica plate, resulting in a relatively low retention factor (Rf) compared to less polar compounds. Visualization could be achieved using a UV lamp, as the aromatic ring is UV-active.

These methods are crucial for monitoring the progress of a synthesis reaction and confirming the purity of the final isolated product. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl (2,4-diaminophenyl)acetate |

| Benzene |

| Methyl phenylacetate |

| 1,3-phenylenediamine |

| Water |

| Acetonitrile |

| Methanol |

| Formic acid |

| Trifluoroacetic acid |

| Ethyl acetate |

Mechanistic Studies on Reactions Involving Methyl 2,4 Diaminophenyl Acetate

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving Methyl (2,4-diaminophenyl)acetate are diverse, primarily revolving around electrophilic aromatic substitution on the benzene (B151609) ring and nucleophilic substitution at the ester's carbonyl carbon.

Nucleophilic acyl substitution , such as hydrolysis or aminolysis of the ester group, generally follows a stepwise addition-elimination mechanism. researchgate.netrsc.org This pathway involves the formation of a tetrahedral intermediate. nih.govacs.org For instance, in aminolysis, a nucleophilic amine attacks the carbonyl carbon of the ester, leading to a zwitterionic tetrahedral intermediate. The subsequent collapse of this intermediate, involving the expulsion of the methoxy (B1213986) group, is often the rate-determining step. researchgate.net The presence of the electron-donating amino groups on the phenyl ring can influence the stability of this intermediate and the leaving group tendency, thereby affecting the reaction pathway.

The synthesis of related aminophenyl acetates, such as ethyl-2-(4-aminophenoxy)acetate, often involves the alkylation of a nitrophenol followed by the reduction of the nitro group. youtube.com A plausible synthetic pathway for Methyl (2,4-diaminophenyl)acetate could involve the nitration of a suitable precursor, followed by reduction of the nitro groups to amino groups and subsequent esterification. iosrjournals.org

Kinetic Analysis of Transformation Processes

Kinetic studies provide quantitative insights into reaction rates and mechanisms. While specific kinetic data for Methyl (2,4-diaminophenyl)acetate is not extensively documented, analysis of related systems, such as the aminolysis and hydrolysis of substituted phenyl acetates, offers valuable information. researchgate.netnih.gov

The aminolysis of phenyl acetates is typically a second-order reaction, being first-order with respect to both the ester and the amine. researchgate.netnih.gov The reaction rate is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups on the phenyl ring generally accelerate the rate of nucleophilic attack by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups, like the amino groups in Methyl (2,4-diaminophenyl)acetate, would be expected to decrease the rate of nucleophilic attack compared to unsubstituted phenyl acetate (B1210297).

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile or leaving group, are powerful tools for elucidating reaction mechanisms. nih.gov For the aminolysis of many phenyl acetates, linear Brønsted plots are observed, while for others with highly reactive esters, curved plots suggest a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the nucleophile increases. nih.gov

The table below presents hypothetical kinetic data for the hydrolysis of a series of substituted phenyl acetates to illustrate the effect of substituents on the reaction rate.

| Substituent (Z) | σ_z (Substituent Constant) | k_obs (s⁻¹) | log(k_z/k_H) |

| H | 0.00 | 1.00 x 10⁻⁵ | 0.00 |

| p-CH₃ | -0.17 | 5.37 x 10⁻⁶ | -0.27 |

| p-Cl | 0.23 | 2.14 x 10⁻⁵ | 0.33 |

| p-NO₂ | 0.78 | 2.40 x 10⁻⁴ | 1.38 |

This table is illustrative and based on general principles of Hammett plots for phenyl acetate hydrolysis.

Hammett plots, which correlate reaction rates with substituent constants (σ), provide a quantitative measure of the electronic effects of substituents on reactivity. pharmacy180.comwikipedia.org A positive rho (ρ) value for the hydrolysis of phenyl acetates indicates that the reaction is favored by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. viu.ca For Methyl (2,4-diaminophenyl)acetate, the strongly electron-donating amino groups would lead to a significantly slower rate of nucleophilic acyl substitution compared to unsubstituted phenyl acetate.

Stereochemical Investigations and Control Strategies

The stereochemical outcomes of reactions involving Methyl (2,4-diaminophenyl)acetate are particularly relevant if the molecule is chiral or if a chiral center is introduced during a reaction. If the starting material is achiral and a reaction creates a new chiral center, a racemic mixture of enantiomers is typically formed unless a chiral catalyst or reagent is used. mdpi.comlibretexts.org

For instance, if a reaction were to occur at the benzylic carbon of the acetate group, and this carbon becomes a stereocenter, the approach of the reagent from either face of the prochiral center would determine the resulting stereochemistry. nih.gov Without any chiral influence, attack from both faces is equally probable, leading to a 50:50 mixture of the R and S enantiomers.

Stereoselective synthesis strategies can be employed to control the stereochemical outcome. These strategies often involve the use of chiral auxiliaries, catalysts, or reagents. rsc.orgnih.govviu.ca For example, in the synthesis of chiral α-amino acid derivatives, a chiral sulfinyl imine can be used to direct the stereoselective addition of a nucleophile. viu.ca A similar strategy could potentially be adapted for reactions involving the amino groups of Methyl (2,4-diaminophenyl)acetate after their conversion to imines.

The table below outlines different scenarios of stereochemical outcomes in chemical reactions.

| Starting Material Chirality | Reaction Type | Product Chirality | Stereochemical Outcome |

| Achiral | Forms a new chiral center | Chiral | Racemic mixture (50:50 enantiomers) |

| Chiral | No bonds to chiral center broken | Chiral | Retention of configuration |

| Chiral | Bond broken at chiral center (S_N2) | Chiral | Inversion of configuration |

| Chiral | Bond broken, achiral intermediate formed (S_N1) | Chiral | Racemization |

| Chiral | Forms a new chiral center | Chiral | Diastereomers (unequal amounts) |

Role of Substituents on Reaction Mechanism and Reactivity

The substituents on the phenyl ring of Methyl (2,4-diaminophenyl)acetate play a pivotal role in dictating its reactivity and the operative reaction mechanisms.

The two amino groups (-NH₂) are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. acs.org They donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. acs.orgwikipedia.org This electron donation stabilizes the positive charge in the arenium ion intermediate, particularly when the attack is at the ortho and para positions. researchgate.net

The methyl acetate group (-CH₂COOCH₃) is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl group. It directs incoming electrophiles to the meta position. The deactivating effect stems from the inductive withdrawal of electron density from the ring.

In the context of nucleophilic acyl substitution at the ester carbonyl, the electronic effects of the ring substituents are also significant. The electron-donating amino groups increase the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. This is in contrast to electron-withdrawing groups, which would enhance the reactivity of the ester. viu.ca

The following table summarizes the effects of the substituents in Methyl (2,4-diaminophenyl)acetate on different reaction types.

| Substituent | Effect on Electrophilic Aromatic Substitution | Directing Influence | Effect on Nucleophilic Acyl Substitution |

| -NH₂ (at C2 and C4) | Activating | Ortho, Para | Deactivating (decreases electrophilicity of carbonyl) |

| -CH₂COOCH₃ (at C1) | Deactivating | Meta | - |

Computational Chemistry and Theoretical Investigations of Methyl 2,4 Diaminophenyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with high accuracy. researchgate.netsemanticscholar.org By employing a functional, such as B3LYP, and a basis set, like 6-31G(d,p), the electronic ground state of Methyl (2,4-diaminophenyl)acetate can be determined, and its geometry optimized to the lowest energy conformation. researchgate.netresearchgate.net

The optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For Methyl (2,4-diaminophenyl)acetate, this would reveal the precise arrangement of the phenyl ring, the two amino groups, and the methyl acetate (B1210297) substituent. Calculations for similar molecules show that theoretical values for bond lengths and angles obtained via DFT methods are often in good agreement with experimental data derived from techniques like X-ray crystallography. researchgate.netresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for Methyl (2,4-diaminophenyl)acetate (Illustrative)

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C=O | 1.21 | Bond Angle | O=C-O | 124.0 |

| Bond Length | C-O (ester) | 1.35 | Bond Angle | O=C-CH₂ | 125.0 |

| Bond Length | C-C (ring) | 1.39 (avg.) | Bond Angle | C-N-H | 112.0 (avg.) |

| Bond Length | C-N | 1.40 (avg.) | Bond Angle | C-C-C (ring) | 120.0 (avg.) |

| Bond Length | C-CH₂ | 1.51 | Bond Angle | C-O-CH₃ | 116.0 |

Note: The values in this table are illustrative, based on general chemical principles and data from analogous structures. Specific values would require a dedicated DFT calculation for Methyl (2,4-diaminophenyl)acetate.

Molecular Dynamics Simulations for Conformational Analysis

While geometry optimization identifies a single, lowest-energy structure, molecules are dynamic entities that exist as an ensemble of conformations, especially those with flexible single bonds. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational landscape. aps.orgspringernature.com

For Methyl (2,4-diaminophenyl)acetate, MD simulations would be particularly useful for analyzing the rotation around the C-CH₂ bond of the acetate group and the C-N bonds of the amino groups. uchile.cl By running a simulation over a period of nanoseconds, one can sample numerous conformations and determine their relative stabilities and the energy barriers between them. aps.orgnih.gov This analysis helps to understand which shapes the molecule is likely to adopt in different environments, which in turn influences its interactions with other molecules. nih.govresearchgate.net

Frontier Molecular Orbital Theory (HOMO-LUMO) in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it the site of nucleophilic activity. researchgate.netlibretexts.org Conversely, the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor, representing the site for electrophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net For Methyl (2,4-diaminophenyl)acetate, FMO analysis would identify the electron-rich amino groups and phenyl ring as the primary location of the HOMO, while the LUMO would likely be distributed over the electron-withdrawing methyl acetate group and the aromatic ring.

Table 2: Representative FMO Properties for Methyl (2,4-diaminophenyl)acetate (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are illustrative, based on general principles of FMO theory. Actual values are obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It illustrates the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. researchgate.net Regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. researchgate.netresearchgate.net

In an MEP map of Methyl (2,4-diaminophenyl)acetate, the most negative potential would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the two amino groups, indicating these are the primary sites for electrophilic interaction. The most positive regions would be located on the hydrogen atoms of the amino groups, suggesting they could participate in hydrogen bonding as donors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals. dergipark.org.trresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a more significant delocalization of electron density and a stronger stabilizing interaction. acadpubl.eu

Table 3: Representative NBO Analysis - Second-Order Perturbation Energy E(2) (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) at C2 | π(C1-C6) | 5.5 |

| n(N) at C4 | π(C3-C5) | 6.2 |

| n(O) carbonyl | σ(C-CH₂) | 2.1 |

| π(C1-C6) | π(C=O) | 1.8 |

Note: This table presents hypothetical but plausible interactions and stabilization energies for Methyl (2,4-diaminophenyl)acetate based on NBO theory. wisc.eduacadpubl.eu

Design and Synthesis of Novel Derivatives and Analogs of Methyl 2,4 Diaminophenyl Acetate

Structure-Activity Relationship (SAR) Studies in Derivative Optimization

Structure-Activity Relationship (SAR) is a fundamental concept in drug discovery that explores how the chemical structure of a compound influences its biological activity. oncodesign-services.commonash.edu For derivatives of methyl (2,4-diaminophenyl)acetate, SAR studies are crucial for optimizing lead compounds into viable therapeutic candidates. These studies involve the synthesis of a series of analogs with precise structural modifications, followed by biological testing to measure the resulting changes in potency, selectivity, and metabolic stability. oncodesign-services.com

The core scaffold of methyl (2,4-diaminophenyl)acetate offers several points for modification: the phenyl ring, the two amino groups, and the methyl ester. Even minor alterations at these sites can lead to significant changes in biological effects. oncodesign-services.com For instance, in studies of other aromatic amines, it has been shown that appropriate alkyl substitution can be critical for mitigating issues like mutagenicity, a key consideration for any diaminophenyl compound. nih.gov

Key areas of investigation in SAR studies for these derivatives include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, hydroxyl groups) at different positions on the phenyl ring can modulate the electronic properties, hydrophobicity, and steric profile of the molecule. This can influence how the compound binds to its biological target.

Modification of the Amino Groups: The two amino groups are highly reactive and can serve as key interaction points with biological targets, often through hydrogen bonding. Their position and basicity are critical. Converting these amines to amides, sulfonamides, or ureas can drastically alter binding affinity and pharmacokinetic properties.

Alteration of the Acetate (B1210297) Moiety: The methyl ester can be hydrolyzed to a carboxylic acid, which can serve as an ionic bonding point with a target receptor. ashp.org Alternatively, converting the ester to an amide or other functional groups can change the molecule's solubility and cell permeability.

The data gathered from these systematic modifications allows medicinal chemists to build a comprehensive SAR model, guiding the rational design of more potent and selective analogs.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Methyl (2,4-diaminophenyl)acetate Derivatives

| Modification Site | Structural Change | Predicted Impact on Activity/Properties | Rationale |

|---|---|---|---|

| Phenyl Ring | Addition of electron-withdrawing group (e.g., -Cl, -CF₃) | May increase binding affinity. | Alters the electronic distribution of the ring, potentially enhancing interactions with the target protein. |

| Phenyl Ring | Addition of electron-donating group (e.g., -OCH₃) | Could increase metabolic susceptibility but may improve receptor fit. | Increases electron density and can participate in hydrogen bonding. |

| Amino Groups (N-2 or N-4) | Acylation to form an amide | Generally decreases basicity; may improve cell permeability and metabolic stability. | Neutralizes the positive charge of the protonated amine and introduces a new hydrogen bond donor/acceptor. |

| Amino Groups (N-2 or N-4) | Alkylation (e.g., addition of a methyl group) | May increase steric hindrance, potentially improving selectivity. | The added bulk can prevent binding to off-target sites. |

| Acetate Moiety | Hydrolysis to carboxylic acid | Increases polarity; can form strong ionic bonds with the target. | The carboxylate group is negatively charged at physiological pH, enabling electrostatic interactions. |

| Acetate Moiety | Conversion to N-methyl amide | Increases metabolic stability compared to the ester. | Amide bonds are generally more resistant to hydrolysis by esterases. |

Introduction of Diverse Functional Groups and Heterocyclic Moieties

The introduction of new functional groups and heterocyclic rings onto the methyl (2,4-diaminophenyl)acetate scaffold is a powerful strategy for exploring new chemical space and developing derivatives with novel properties. The two primary amino groups on the phenyl ring are excellent synthetic handles for such modifications.

The synthesis of complex molecules often relies on the strategic use of functional groups to control chemical reactions and build molecular architecture. chemscene.com The amino groups of methyl (2,4-diaminophenyl)acetate can act as nucleophiles, allowing for the attachment of a wide variety of substituents. For example, they can be acylated, alkylated, or used as starting points for the construction of new ring systems.

A particularly fruitful approach is the synthesis of derivatives containing heterocyclic moieties. Heterocycles are a cornerstone of medicinal chemistry, as they are prevalent in existing drugs and can significantly influence a molecule's biological and physical properties. The chiral vicinal diamine moiety, for instance, is considered a "privileged" structure found in many bioactive compounds and catalysts. scholaris.ca Synthetic strategies can be designed to use the diamino functionality to create complex heterocyclic systems, such as pyrimidines, triazoles, or benzodiazepines. youtube.com For example, the reaction of a diamine with a dicarbonyl compound is a classic method for forming six-membered heterocyclic rings.

Table 2: Examples of Functional Group and Heterocycle Introduction

| Introduced Moiety | Potential Synthetic Route | Potential Change in Properties |

|---|---|---|

| Benzamide | Reaction of an amino group with benzoyl chloride. | Increases rigidity and introduces aromatic interactions. |

| Pyrimidine ring | Condensation reaction of the diamine with a 1,3-dicarbonyl compound. | Can improve target selectivity and introduce new hydrogen bonding sites. acs.org |

| Triazole ring | Multi-step synthesis involving diazotization and cyclization. | Enhances metabolic stability and can act as a bioisostere for an ester or amide group. |

| Piperazine moiety | Reductive amination with a piperazine-containing aldehyde. | Often improves aqueous solubility and can be used to modulate basicity. nih.gov |

| Sulfonamide group | Reaction of an amino group with a sulfonyl chloride. | Introduces a strongly acidic hydrogen bond donor, potentially increasing binding affinity. |

Conjugation with Peptides and Biomolecules

Conjugating small molecules like methyl (2,4-diaminophenyl)acetate derivatives to peptides and other biomolecules is an advanced strategy to enhance their therapeutic potential. nih.gov This approach, creating peptide-drug conjugates, can improve targeting, increase in vivo half-life, and enhance cell permeability. nih.govresearchgate.net The linker used to connect the peptide and the small molecule is a critical component, ensuring the conjugate remains stable in circulation but releases the active drug at the target site. nih.gov

Peptides can be chosen to act as targeting ligands for specific cell surface receptors that are overexpressed in diseased tissues, thereby delivering the small molecule derivative precisely where it is needed. nih.gov This targeted delivery can significantly increase the efficacy of the drug while minimizing off-target side effects. nih.gov For example, a peptide that binds to a receptor on a cancer cell could be conjugated to a cytotoxic analog of methyl (2,4-diaminophenyl)acetate, concentrating the therapeutic effect in the tumor.

The synthesis of these bioconjugates often involves standard peptide coupling chemistries. nih.gov One of the amino groups on the diaminophenyl ring can be functionalized with a linker that has a reactive group, such as a carboxylic acid or an alkyne. This functionalized derivative can then be coupled to a peptide. Amide bond formation is a common and straightforward method for this conjugation. nih.gov

Table 3: Strategies for Peptide and Biomolecule Conjugation

| Conjugated Biomolecule | Purpose of Conjugation | Common Linkage Chemistry |

|---|---|---|

| Cell-Penetrating Peptides (CPPs) | To enhance intracellular delivery of the drug. | Amide bond, Thioether bond. youtube.com |

| Targeting Peptides (e.g., RGD peptides) | To deliver the drug to specific tissues or cell types (e.g., tumors expressing integrin receptors). nih.gov | Amide bond, Click chemistry (azide-alkyne cycloaddition). |

| Polyethylene Glycol (PEG) | To increase solubility and circulation half-life (a process known as PEGylation). nih.gov | Amide or ether linkage. |

| Serum Albumin Binders (e.g., fatty acids) | To increase in vivo half-life by promoting binding to serum albumin. researchgate.net | Amide bond. |

| Antibodies | To create highly specific antibody-drug conjugates (ADCs) for targeted therapy, particularly in oncology. nih.gov | Cleavable linkers (e.g., disulfide or hydrazone) to release the drug inside the target cell. |

In Vitro Biological Activity and Pharmacological Potential of Methyl 2,4 Diaminophenyl Acetate Derivatives

Antimicrobial Efficacy (Bacterial and Fungal Strains)

The antimicrobial potential of derivatives related to the diaminophenyl scaffold has been investigated against a range of pathogenic bacteria and fungi. While specific studies focusing exclusively on methyl (2,4-diaminophenyl)acetate derivatives are limited, research on analogous structures provides valuable insights.

For instance, novel 2,4-diaminopyrimidine derivatives have demonstrated notable antibacterial activity. rsc.org Similarly, a series of newly synthesized amide compounds derived from 4,4'-methylenedianiline have shown varied antimicrobial effects, with some exhibiting potent activity against both bacteria and fungi. ekb.eg The antimicrobial activity of such compounds is often attributed to their ability to interfere with essential microbial processes. Some derivatives have shown good activity against Gram-positive bacteria, while their efficacy against Gram-negative bacteria was less pronounced. wjbphs.com Additionally, certain synthesized compounds have exhibited moderate activity against tested fungal strains. wjbphs.com

The evaluation of antimicrobial efficacy is typically conducted using standard methods such as the broth microdilution or agar well diffusion assays to determine the minimum inhibitory concentration (MIC) and the zone of inhibition, respectively. ekb.eg

Table 1: Representative Antimicrobial Activity of Structurally Related Diaminophenyl Derivatives

| Compound/Derivative Class | Test Organism | Activity Metric | Result | Reference |

| Amide derivatives of 4,4'-methylenedianiline | Staphylococcus aureus | Zone of Inhibition | Potent | ekb.eg |

| Amide derivatives of 4,4'-methylenedianiline | Candida albicans | Zone of Inhibition | Potent | ekb.eg |

| 2,4-diaminopyrimidine derivatives | Various Bacteria | MIC | Moderate to Excellent | rsc.org |

| Heterocyclic derivatives | Gram-positive bacteria | MIC | Good activity | wjbphs.com |

| Heterocyclic derivatives | Gram-negative bacteria | MIC | Negligible activity | wjbphs.com |

| Heterocyclic derivatives | Fungi | MIC | Moderate activity | wjbphs.com |

Anticancer Activity in Cell-Based Assays

The anticancer potential of diaminophenyl-containing compounds is a significant area of research. Studies on various derivatives have revealed promising cytotoxic activity against several human cancer cell lines.

For example, novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing moderate to excellent potency against A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. rsc.org The mechanism of action for some of these derivatives involves the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor cell migration. rsc.org

Similarly, new derivatives of 2-(4-aminophenyl)benzothiazole have been synthesized and screened for their antitumor activity against approximately 60 human tumor cell lines. researchgate.netnih.gov Certain compounds within this class demonstrated considerable anticancer activity against specific cancer cell lines. researchgate.netnih.gov The antiproliferative activity of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells and thus their viability.

Table 2: In Vitro Anticancer Activity of Structurally Related Diaminophenyl Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Result | Reference |

| 2,4-Diaminopyrimidine derivative 9k | A549 (Lung) | 2.14 µM | Potent | rsc.org |

| 2,4-Diaminopyrimidine derivative 9k | HCT-116 (Colon) | 3.59 µM | Potent | rsc.org |

| 2,4-Diaminopyrimidine derivative 9k | PC-3 (Prostate) | 5.52 µM | Potent | rsc.org |

| 2,4-Diaminopyrimidine derivative 9k | MCF-7 (Breast) | 3.69 µM | Potent | rsc.org |

| 2,4-Diaminopyrimidine derivative 13f | A549 (Lung) | 1.98 µM | Potent | rsc.org |

| 2,4-Diaminopyrimidine derivative 13f | HCT-116 (Colon) | 2.78 µM | Potent | rsc.org |

| 2,4-Diaminopyrimidine derivative 13f | PC-3 (Prostate) | 4.27 µM | Potent | rsc.org |

| 2,4-Diaminopyrimidine derivative 13f | MCF-7 (Breast) | 4.01 µM | Potent | rsc.org |

| 2-(4-aminophenyl)benzothiazole derivative 10 | Various | Not specified | Considerable | researchgate.netnih.gov |

| 2-(4-aminophenyl)benzothiazole derivative 16 | Various | Not specified | Considerable | researchgate.netnih.gov |

Enzyme Modulation and Receptor Binding Studies

The biological activities of chemical compounds are often mediated through their interaction with specific enzymes and cellular receptors. While direct studies on methyl (2,4-diaminophenyl)acetate derivatives are not extensively documented, research on related structures suggests potential for enzyme modulation and receptor binding.

For instance, certain fused pyrazolopyrimidine derivatives have been designed and synthesized as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a target for the treatment of type 2 diabetes. rjraap.com These compounds showed potent DPP-4 inhibition with satisfactory selectivity over related enzymes like DPP-8 and DPP-9. rjraap.com

In the context of receptor binding, the focus has often been on understanding the structure-activity relationships that govern the affinity of ligands for their targets. For example, the development of photoswitchable fentanyl derivatives utilized methyl(4-aminophenyl)acetate in their synthesis to create ligands that can control μ-opioid receptor activation with light. nih.gov This highlights the utility of the aminophenyl acetate (B1210297) scaffold in designing molecules that interact with specific receptors.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand (such as a drug candidate) and its protein target at the molecular level.

For various diaminophenyl and related heterocyclic derivatives, molecular docking studies have been employed to elucidate their binding modes and predict their affinity for specific biological targets. For example, in the development of novel inhibitors for enzymes like EGFR and CDK2, molecular docking was used to augment the understanding of their antiproliferative activity. researchgate.net Similarly, for potential neuroinflammatory protective agents, molecular docking was used to screen a diverse series of molecular hybrids against targets like HMGB1 protein. nih.gov

These computational studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein, which are crucial for the compound's biological activity. The insights gained from molecular docking can guide the rational design and optimization of more potent and selective drug candidates.

Exploration of Other Pharmacological Applications (e.g., anti-inflammatory, antiviral)

Beyond antimicrobial and anticancer activities, derivatives of diaminophenyl compounds have been explored for other pharmacological applications, including anti-inflammatory and antiviral effects.

Several studies have reported the anti-inflammatory properties of various heterocyclic compounds containing the diaminophenyl moiety. nih.govmdpi.commdpi.com For example, a series of 2,4-diaryl-5-4H-imidazolone derivatives were prepared and showed excellent anti-inflammatory activity in a carrageenan-induced rat paw edema model. mdpi.com The anti-inflammatory effects of these compounds are often linked to their ability to modulate inflammatory pathways.

In the realm of antiviral research, while specific data on methyl (2,4-diaminophenyl)acetate derivatives is scarce, related diaminopyrimidine structures have been investigated for their antiviral potential. Muramyl dipeptide (MDP), a component of the bacterial cell wall, and its derivatives have been studied for their immunomodulatory effects, which include enhancing resistance to viral infections. nih.gov

The exploration of these additional pharmacological applications underscores the versatility of the diaminophenyl scaffold as a template for the development of new therapeutic agents. Further research is needed to specifically evaluate the anti-inflammatory and antiviral potential of methyl (2,4-diaminophenyl)acetate derivatives.

Applications in Advanced Chemical and Materials Sciences

Utilization as Building Blocks in Pharmaceutical Intermediates and Drug Discovery

The structural framework of Methyl (2,4-diaminophenyl)acetate makes it a significant starting material or intermediate in the synthesis of various pharmaceutical compounds. The presence of two amine groups and an ester functional group allows for a variety of chemical modifications, enabling the construction of complex heterocyclic systems and other bioactive molecules. nih.govopenmedicinalchemistryjournal.commdpi.com

The amino groups can readily undergo reactions such as acylation, alkylation, and diazotization, paving the way for the synthesis of a diverse range of derivatives. nih.gov For instance, these amino groups can be key components in the formation of heterocyclic rings like benzodiazepines, quinoxalines, or other nitrogen-containing scaffolds that are prevalent in many pharmacologically active compounds. amazonaws.com The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules or serve as an anchor point for further functionalization.

Table 1: Potential Pharmaceutical Scaffolds from Methyl (2,4-diaminophenyl)acetate

| Scaffold Type | Potential Synthetic Pathway | Therapeutic Relevance (General) |

| Benzodiazepines | Condensation with β-dicarbonyl compounds | Anxiolytic, anticonvulsant, muscle relaxant |

| Quinoxalines | Reaction with α-dicarbonyl compounds | Anticancer, antimicrobial, antiviral |

| Benzimidazoles | Reaction with carboxylic acids or aldehydes | Anthelmintic, antifungal, anticancer |

| Substituted Anilines | Acylation or alkylation of amino groups | Various, including kinase inhibitors |

Role in Dye Chemistry and Pigment Synthesis

The aromatic diamine structure of Methyl (2,4-diaminophenyl)acetate makes it a prime candidate for use in the synthesis of azo dyes and pigments. Azo compounds, characterized by the -N=N- functional group, are the largest and most important class of commercial colorants. googleapis.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. nih.gov

Both amino groups on the Methyl (2,4-diaminophenyl)acetate ring can be diazotized, allowing for the creation of monoazo or disazo dyes, depending on the reaction conditions and the stoichiometry of the reactants. The resulting dyes can exhibit a wide range of colors, from yellows and oranges to reds and browns, depending on the nature of the coupling component used.

Furthermore, the ester group can be modified to influence the properties of the final dye, such as its solubility, lightfastness, and affinity for different substrates. For example, hydrolysis of the ester to a carboxylic acid can provide a site for the formation of metal-complex dyes or for attachment to a polymeric backbone. While specific commercial dyes based on this exact molecule are not widely publicized, the fundamental chemistry of aromatic diamines strongly supports its potential in this field. nih.govresearchgate.net

In the realm of pigments, which are insoluble colorants, derivatives of Methyl (2,4-diaminophenyl)acetate can be designed to have high molecular weights and crystalline structures, leading to excellent stability and color strength. chemicalbook.comresearchgate.netresearchgate.net The ability to form hydrogen bonds and engage in π-π stacking interactions, facilitated by the aromatic rings and amino groups, can contribute to the formation of stable pigment crystals.

Development of Chemical Sensors and Probes

The development of chemical sensors and fluorescent probes is a rapidly growing area of research, with applications ranging from environmental monitoring to medical diagnostics. The structure of Methyl (2,4-diaminophenyl)acetate provides a versatile platform for the design of such sensors.

The two amino groups can act as recognition sites for various analytes. For instance, they can coordinate with metal ions or form hydrogen bonds with anions. The phenylenediamine moiety is also known to be electroactive, making it suitable for the development of electrochemical sensors. researchgate.net

Moreover, the aromatic structure of Methyl (2,4-diaminophenyl)acetate can be incorporated into larger conjugated systems to create fluorescent probes. asianpubs.org The fluorescence properties of these probes can be modulated by the binding of a specific analyte to the recognition sites (the amino groups). This interaction can lead to a "turn-on" or "turn-off" fluorescent response, allowing for the sensitive and selective detection of the target species. For example, the formation of a Schiff base by reacting the amino groups with an aldehyde can lead to changes in the electronic properties of the molecule, which can be harnessed for sensing applications. While specific sensors based on this exact molecule are not extensively documented in mainstream literature, the fundamental principles of sensor design and the reactivity of the phenylenediamine scaffold suggest its significant potential in this field. nih.gov

Table 2: Potential Sensing Mechanisms Involving Methyl (2,4-diaminophenyl)acetate Derivatives

| Sensing Mechanism | Target Analyte (Example) | Principle of Detection |

| Metal Ion Coordination | Heavy metal ions (e.g., Cu²⁺, Hg²⁺) | Changes in fluorescence or electrochemical signal upon binding to amino groups. |

| Hydrogen Bonding | Anions (e.g., F⁻, CN⁻) | Modulation of photophysical properties through interaction with N-H protons. |

| Schiff Base Formation | Aldehydes or ketones | Formation of an imine linkage leading to a colorimetric or fluorescent response. |

| Electrochemical Oxidation | Redox-active species | Changes in current or potential upon interaction with the electroactive phenylenediamine core. |

Future Directions and Emerging Trends in Research on Methyl 2,4 Diaminophenyl Acetate

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. benthamdirect.com For a compound like Methyl (2,4-diaminophenyl)acetate, future research is anticipated to focus on developing environmentally benign synthetic methodologies.

Current Synthetic Approaches and Their Limitations:

Conventional methods for synthesizing aromatic amines often involve multi-step processes that may utilize hazardous reagents and generate significant waste. For instance, the reduction of nitroaromatic precursors is a common strategy. mdpi.com While effective, this can involve heavy metal catalysts and harsh reaction conditions.

Potential Green Alternatives:

Emerging research highlights several promising green synthetic strategies that could be adapted for the synthesis of Methyl (2,4-diaminophenyl)acetate and its derivatives:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally friendly alternative to traditional chemical methods for synthesizing aromatic amines. researchgate.net This approach can proceed under mild conditions and often from renewable feedstocks.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions, thereby reducing the environmental footprint of the synthesis. ijtsrd.com

Catalytic Hydrogenation: The development of novel, highly efficient, and recyclable catalysts for the hydrogenation of nitro groups is a key area of research. google.com Continuous flow-mode synthesis using 3D-printed fixed-bed reactors loaded with specialized nanoparticles represents a cutting-edge approach to sustainable aromatic amine production. mdpi.com

Avoiding Hazardous Reagents: Future synthetic designs will likely focus on avoiding toxic reagents like nitric acid, which is traditionally used for nitration steps. acs.org

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Advantages | Disadvantages |

| Conventional Chemical Synthesis | Well-established methods | Use of hazardous reagents, potential for significant waste generation |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources | May require specialized enzymes, scalability can be a challenge |

| Microwave-Assisted Synthesis | Reduced reaction times, often solvent-free, improved yields | Requires specialized equipment |

| Advanced Catalytic Hydrogenation | High efficiency, potential for catalyst recycling, suitable for continuous flow | Catalyst cost and stability can be limiting factors |

Development of High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of compounds for their biological activity. wikipedia.org For Methyl (2,4-diaminophenyl)acetate and its derivatives, the development of tailored HTS assays will be crucial in uncovering their therapeutic potential.

Application of HTS:

HTS allows researchers to test thousands of compounds per day, significantly accelerating the identification of "hits"—compounds that show activity against a specific biological target. aragen.comnih.gov This technology is applicable to a wide array of targets, including enzymes, receptors, and ion channels. aragen.com

Potential Screening Targets:

Given the structural motifs present in Methyl (2,4-diaminophenyl)acetate, several classes of biological targets are of particular interest for HTS campaigns:

Protein Kinases: As protein kinases are key regulators of cellular processes, they are a major class of drug targets. nih.gov HTS is instrumental in identifying kinase inhibitors. nih.govdrugdiscoverytrends.combenthamdirect.com The diaminopyrimidine scaffold, which is structurally related to the diaminophenyl group, is found in numerous kinase inhibitors. rsc.org

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate pathway and a well-established target for antimicrobial and anticancer agents. nih.gov Compounds with a 2,4-diaminopyrimidine core have shown inhibitory activity against DHFR. mdpi.com

Other Enzymes and Receptors: The unique chemical structure of Methyl (2,4-diaminophenyl)acetate may allow it to interact with a variety of other biological targets, which can be explored through broad-based HTS campaigns.

Table 2: Illustrative High-Throughput Screening Campaign for Methyl (2,4-diaminophenyl)acetate Derivatives

| Assay Type | Target Class | Example Target | Throughput |

| Biochemical Assay | Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | >100,000 compounds/day |

| Cell-Based Assay | Dihydrofolate Reductase (DHFR) | Bacillus anthracis DHFR | ~50,000 compounds/day |

| Phenotypic Screen | Whole-cell activity | Anticancer cell line panel (e.g., NCI-60) | ~10,000 compounds/day |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and cost-effective design of novel molecules with desired properties. acs.org These computational tools can be leveraged to explore the chemical space around the Methyl (2,4-diaminophenyl)acetate scaffold.

Predictive Modeling:

Machine learning models can be trained on existing data to predict the biological activity of new molecules. stanford.eduacs.orgnih.gov By calculating molecular descriptors for Methyl (2,4-diaminophenyl)acetate and its hypothetical derivatives, these models can estimate their potential efficacy and guide synthetic efforts toward the most promising candidates.

De Novo Drug Design:

Generative AI models can design entirely new molecules with optimized properties. frontiersin.org Techniques relevant to the future design of Methyl (2,4-diaminophenyl)acetate analogs include:

Scaffold Hopping: This technique involves replacing the core structure (scaffold) of a known active molecule with a novel one while maintaining similar biological activity. hitgen.comresearchgate.netacs.org AI can generate diverse and patentable new scaffolds.

Scaffold Decoration: In this approach, the core scaffold of Methyl (2,4-diaminophenyl)acetate would be retained, and AI algorithms would suggest optimal functional groups to append to it to enhance its interaction with a biological target. frontiersin.org

Accelerating Drug Development:

By prioritizing which compounds to synthesize and test, AI and ML can significantly reduce the time and cost associated with drug discovery. hep.com.cn

Investigations into Novel Biological Targets and Therapeutic Areas

The exploration of novel biological targets and therapeutic areas is a key aspect of future research for any new chemical entity. The structural features of Methyl (2,4-diaminophenyl)acetate suggest several promising avenues for investigation.

Anticancer Potential:

The 2,4-diaminopyrimidine scaffold, which is structurally analogous to the core of Methyl (2,4-diaminophenyl)acetate, is present in numerous compounds with demonstrated antitumor activity. rsc.org This suggests that derivatives of Methyl (2,4-diaminophenyl)acetate could be investigated as potential anticancer agents.

Antimicrobial Activity:

Substituted 2,4-diaminopyrimidines have been shown to possess activity against various pathogens, including Bacillus anthracis. nih.gov This provides a rationale for screening Methyl (2,4-diaminophenyl)acetate and its analogs for antibacterial and antifungal properties.

Neurological and Metabolic Disorders:

The kynurenine pathway, which involves metabolites of tryptophan, has been implicated in a range of neurological and psychiatric disorders. wikipedia.org Given the structural similarity of Methyl (2,4-diaminophenyl)acetate to some of these metabolites, its potential effects on this pathway and its relevance to these disorders could be an area of future research. Additionally, high-throughput screening has been successfully applied to identify novel therapeutic agents for metabolic diseases like diabetes. nih.gov

Other Potential Applications: